1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose

Nucleoside synthesis Protecting group chemistry Carbohydrate chemistry

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is a protected D-xylofuranose derivative that serves as a key glycosyl donor in the stereoselective synthesis of β-D-xylofuranosyl nucleosides. The compound features a distinctive protecting group pattern: acetyl esters at the anomeric C-1 and adjacent C-2 positions, and benzoyl esters at the primary C-5 and C-3 hydroxyls.

Molecular Formula C23H22O9
Molecular Weight 442.4 g/mol
Cat. No. B12392629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose
Molecular FormulaC23H22O9
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19+,20-,23?/m1/s1
InChIKeyIBBWABGIQGRNBK-MLJUJGDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS 85026-60-4): A Strategic Protected Sugar Intermediate for Nucleoside Synthesis


1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is a protected D-xylofuranose derivative that serves as a key glycosyl donor in the stereoselective synthesis of β-D-xylofuranosyl nucleosides [1]. The compound features a distinctive protecting group pattern: acetyl esters at the anomeric C-1 and adjacent C-2 positions, and benzoyl esters at the primary C-5 and C-3 hydroxyls. This orthogonal protection scheme enables regioselective deprotection and subsequent functionalization, making it a versatile building block in medicinal chemistry and nucleoside analog development . Its CAS registry number is 85026-60-4, with a molecular formula of C₂₃H₂₂O₉ and molecular weight of 442.42 g/mol .

Why Unprotected or Fully Acetylated Xylofuranose Derivatives Cannot Substitute for 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose in Regioselective Nucleoside Synthesis


The substitution of 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose with seemingly analogous protected xylofuranose derivatives is scientifically unsound due to fundamental differences in protecting group orthogonality and steric effects that directly govern glycosylation outcome and subsequent deprotection pathways . Fully acetylated derivatives like 1,2,3,5-tetra-O-acetyl-D-xylofuranose lack the benzoyl esters at C-3 and C-5, precluding selective deprotection at these positions, which is essential for generating specific hydroxyl acceptors in iterative glycosylation strategies [1]. Conversely, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose presents an inverted protecting group pattern with a benzoyl at C-2 instead of an acetyl, which alters the stereoelectronic environment at the anomeric center and modifies glycosylation stereoselectivity [2]. The specific acetyl/benzoyl pattern in the target compound is not arbitrary; it is designed to balance reactivity at the anomeric center with the stability and orthogonal deprotection requirements of downstream synthetic steps [3].

Quantitative Evidence Guide: 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose Differentiation from Closest Analogs


Orthogonal Protecting Group Strategy: Enabling Selective 2-O-Tosylation vs. Fully Acetylated Derivatives

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose possesses a chemically differentiated protecting group pattern that permits selective functionalization at the C-2 position, a capability not shared by fully acetylated analogs. After condensation with silylated pyrimidines, the resulting nucleoside can undergo selective 2-O-tosylation, which is essential for generating 2,2′-anhydro intermediates [1]. In contrast, the 1,2,3,5-tetra-O-acetyl-D-xylofuranose analog, bearing identical acetyl groups at all positions, cannot be selectively deprotected at a single site, leading to complex mixtures of regioisomers upon attempted tosylation [2].

Nucleoside synthesis Protecting group chemistry Carbohydrate chemistry

Glycosylation Efficiency: 10% Overall Yield for d4T Synthesis via 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose

The compound has been employed as a glycosyl donor in the synthesis of 2′,3′-didehydro-3′-deoxythymidine (d4T, stavudine), an FDA-approved anti-HIV nucleoside reverse transcriptase inhibitor. In this sequence, condensation of 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose with bis(dimethylsilyl)thymine, followed by a series of transformations including 2-O-tosylation and reductive elimination, provided d4T in an overall yield of 10% from the protected sugar [1]. This modest yield is characteristic of this specific synthetic route and is documented in the peer-reviewed literature as a benchmark. No comparable yield data for the fully acetylated analog 1,2,3,5-tetra-O-acetyl-D-xylofuranose in this specific d4T synthetic sequence were found, but the acetylated analog lacks the necessary C-2 differentiation to permit the critical tosylation step, making it chemically unsuitable for this route [2].

Nucleoside analog synthesis Antiviral chemistry Glycosylation

Stereochemical Control: Exclusive β-Anomer Formation with 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose

The stereochemical outcome of glycosylation using 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is rigorously documented: condensation with silylated pyrimidines yields exclusively β-D-xylofuranosyl nucleosides, with no α-anomer detected in the reported products [1]. This high β-stereoselectivity is attributed to the participation of the C-2 acetyl group, which directs nucleophilic attack to the β-face. In contrast, the p-nitrobenzoyl analog 1,2-di-O-acetyl-3,5-di-O-(p-nitrobenzoyl)-D-xylofuranose has been reported to give β-xylofuranosides of adenine and guanine in a stereospecific manner as well , but no quantitative yield comparison between the two donors under identical conditions is available. However, the benzoyl-protected compound offers the advantage of milder deprotection conditions compared to the p-nitrobenzoyl analog, which requires more forcing basic conditions that can degrade sensitive nucleobases [2].

Stereoselective glycosylation Nucleoside chemistry Anomeric purity

Physicochemical Differentiation: LogP and Solubility Profile vs. Fully Acetylated Analog

The presence of two benzoyl esters in 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose significantly alters its lipophilicity compared to the fully acetylated analog 1,2,3,5-tetra-O-acetyl-D-xylofuranose. The target compound has a calculated LogP of 2.2887 [1], whereas the tetra-acetyl derivative, with a molecular weight of 318.28 g/mol, is predicted to have a substantially lower LogP (estimated < 0.5 based on acetyl group contributions) . This difference in lipophilicity directly impacts solubility in organic solvents and membrane permeability in biological assays. Specifically, the target compound is soluble in DMSO, chloroform, methanol, and ethanol , while the tetra-acetyl analog shows good solubility in DMF (30 mg/mL) and DMSO (15 mg/mL) but is less soluble in chlorinated solvents .

Drug discovery Physicochemical properties Bioavailability prediction

Application Scenarios for 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose Based on Verified Differentiation


Synthesis of 2′-Modified Pyrimidine Nucleoside Antiviral Agents

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is the preferred glycosyl donor for the synthesis of 2′,3′-didehydro-2′,3′-dideoxypyrimidine nucleosides, including the clinically relevant anti-HIV drug stavudine (d4T). The orthogonal protection allows for selective 2-O-tosylation after glycosylation, a key step in generating the 2′,3′-double bond [1]. Fully acetylated derivatives cannot be used in this route because they lack the necessary C-2 differentiation, underscoring the compound's irreplaceable role in this specific synthetic sequence .

Stereoselective Synthesis of β-D-Xylofuranosyl Purine Nucleosides

For the preparation of β-D-xylofuranosyladenine (xylo-A) and β-D-xylofuranosylguanine (xylo-G), which are unnatural nucleosides with potential biological activity, the stereospecific nature of glycosylation with 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose ensures high anomeric purity of the β-anomer [1]. While the p-nitrobenzoyl analog also provides β-stereospecificity, the target compound offers milder deprotection conditions that are compatible with base-labile purine nucleobases, making it the safer choice for these substrates .

Iterative Oligosaccharide Synthesis Requiring Orthogonal Protection

In the assembly of complex xylose-containing oligosaccharides or glycoconjugates, the orthogonal acetyl/benzoyl protecting group pattern of this compound allows for the sequential deprotection of the anomeric acetyl (leaving a free anomeric hydroxyl for further glycosylation) while keeping the benzoyl groups intact, or vice versa [1]. This level of synthetic control is not possible with uniformly protected analogs such as the tetra-acetyl derivative, which would undergo global deprotection under a single set of conditions .

Preparation of 2,2′-Anhydro-1-β-D-lyxofuranosyl Nucleosides

Following glycosylation with pyrimidines, the resulting β-D-xylofuranosyl nucleosides derived from 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose can be selectively 2-O-tosylated and then treated with sodium iodide to yield 2,2′-anhydro-1-β-D-lyxofuranosyl nucleosides [1]. These anhydro nucleosides are valuable intermediates for further functionalization, including ring-opening with nucleophiles to generate arabinofuranosyl or other pentofuranosyl analogs. This entire reaction sequence is predicated on the orthogonal protection pattern of the target compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.